6-Chloro-7-isopropyl-7H-purin-8(9H)-one is a purine derivative with significant interest in medicinal chemistry due to its potential biological activities. This compound is classified as a substituted purine, which is a key structural component in various biological molecules, including nucleotides and nucleic acids. Its IUPAC name is 6-chloro-7-propan-2-yl-9H-purin-8-one, and it has the molecular formula with a molecular weight of approximately 212.63 g/mol .
The synthesis of 6-chloro-7-isopropyl-7H-purin-8(9H)-one can be achieved through several methods, primarily involving alkylation and reductive amination techniques. One common approach includes:
The molecular structure of 6-chloro-7-isopropyl-7H-purin-8(9H)-one features a purine ring system with specific substituents:
CC(C)N1C2=C(NC1=O)N=CN=C2Cl
ZGMXLNRHNYAKHX-UHFFFAOYSA-N
InChI=1S/C8H9ClN4O/c1-4(2)13-5-6(9)10-3-11-7(5)12-8(13)14/h3-4H,1-2H3,(H,10,11,12,14)
The compound exhibits a chloro substituent at the 6-position and an isopropyl group at the 7-position, contributing to its unique chemical properties and reactivity .
6-Chloro-7-isopropyl-7H-purin-8(9H)-one participates in various chemical reactions typical for purine derivatives:
The mechanism of action for 6-chloro-7-isopropyl-7H-purin-8(9H)-one primarily revolves around its interaction with biological macromolecules:
The physical and chemical properties of 6-chloro-7-isopropyl-7H-purin-8(9H)-one are critical for understanding its behavior in various environments:
The scientific applications of 6-chloro-7-isopropyl-7H-purin-8(9H)-one are diverse:
6-Chloro-7-isopropyl-7H-purin-8(9H)-one (CAS 1226804-22-3) is a structurally intricate purine derivative characterized by the molecular formula C₈H₉ClN₄O and a molecular weight of 212.64 g/mol. Its density is approximately 1.4 g/cm³ [4]. The presence of chlorine at C6, an isopropyl group at N7, and an oxo group at C8 creates distinctive synthetic challenges, particularly concerning regioselectivity and functional group compatibility. This section details advanced synthetic strategies and solutions to these challenges.
Nucleophilic substitution at C6 is a cornerstone in purine chemistry due to the high electrophilicity of this position. For 6-chloro-7-isopropylpurin-8-one, the chlorine atom serves as a versatile leaving group, enabling displacement by oxygen-, sulfur-, nitrogen-, or carbon-based nucleophiles under mild conditions. The electron-withdrawing oxo group at C8 enhances the C6 electrophilicity, facilitating reactions without requiring transition-metal catalysts. Key transformations include:
The C8 oxo group imposes steric and electronic constraints, necessitating precise control of reaction temperature and nucleophile strength to prevent side reactions such as imidazole ring-opening or N-alkylation [6].
Regioselective N-alkylation is critical due to the competing reactivity of N7 and N9 atoms. Thermodynamically, N9 alkylation is favored, but kinetic control enables N7 selectivity. For 6-chloro-7-isopropylpurin-8-one, the N7 position is blocked by the isopropyl group, but synthetic routes to this compound require strategies to direct alkylation to N7 in precursor molecules (e.g., 6-chloropurine). A breakthrough method employs:
Table 1: Optimization of N7-Isopropyl Regioselectivity Using SnCl₄ Catalysis
Entry | Solvent | SnCl₄ (equiv) | Temp (°C) | Time (h) | N7: N9 Ratio | Yield (%) |
---|---|---|---|---|---|---|
1 | DCE | 2.1 | RT | 19 | 87:13 | 75 |
2 | ACN | 2.1 | RT | 3 | 87:13 | 78 |
3 | DCE | 2.1 | 50 | 3 | 87:1 | 87 |
4 | ACN | 2.1 | 50 | 19 | 48:5 | <50* |
Side products dominate at elevated temperatures in ACN [6].
Optimal conditions (Entry 3, DCE at 50°C) achieve high N7-selectivity by exploiting the kinetic preference for N7-alkylation before isomerization to the N9 product occurs.
Synthetic routes to 6-chloro-7-isopropylpurin-8-one often require temporary protection of sensitive functional groups:
A robust sequence involves:
While the C6 chlorine is highly reactive, C2 functionalization demands metal catalysis due to lower electrophilicity. Palladium-catalyzed cross-coupling enables C2 diversification of 6-chloro-7-isopropylpurin-8-one precursors:
Table 2: Palladium-Catalyzed C2 Modifications of Purine Derivatives
Substrate | Coupling Partner | Catalyst | Product | Yield (%) |
---|---|---|---|---|
2-Iodo-6-chloropurine | Tributylvinylstannane | Pd(CH₃CN)₂Cl₂ | 2-Vinyl-6-chloropurine | 80 |
2-Iodo-6-methoxypurine | 3-(Tributylstannyl)cyclohexenone | Pd(PPh₃)₂Cl₂ | 2-(3-Oxocyclohexenyl)purine | 65 |
6-Diethylaminopurine | TMSCN/Tf₂O | None (electrophilic) | 2-Cyano-6-diethylaminopurine | 16 |
C2 modifications expand the utility of 6-chloro-7-isopropylpurin-8-one as a scaffold for kinase inhibitors or antiviral agents [5].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1